molecular formula C18H18BrNO4 B3286721 N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide CAS No. 832674-54-1

N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B3286721
CAS No.: 832674-54-1
M. Wt: 392.2 g/mol
InChI Key: KKSKEHSSYOFKCS-UHFFFAOYSA-N
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Description

N-Benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide (CAS 832674-54-1) is a high-purity organic compound offered as a building block for chemical research and development . With the molecular formula C18H18BrNO4 and a molecular weight of 392.24 g/mol , this chemical features a benzylacetamide core linked to a bromo-ethoxy-benzaldehyde structure, providing multiple functional sites for further synthetic modification . The presence of bromine and aldehyde functional groups makes this molecule a versatile intermediate, particularly useful in multi-step synthetic routes, such as the preparation of more complex hydrazone derivatives for pharmaceutical research . While related N-benzyl phenethylamine and 2-phenoxy-2-phenylacetamide derivatives have documented biological activities, including potential applications as enzyme inhibitors or receptor agonists , the specific applications and mechanism of action for this compound are subject to ongoing research. This product is intended for research purposes only and is not intended for human, veterinary, or household use .

Properties

IUPAC Name

N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-2-23-16-8-14(11-21)15(19)9-17(16)24-12-18(22)20-10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSKEHSSYOFKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the phenoxy ring.

    Acetamide Formation: The reaction of the modified phenoxy compound with benzylamine to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, such as azides or nitriles.

Scientific Research Applications

N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

2-(5-Bromo-4-Formyl-2-Methoxyphenoxy)-N-(2-Methylphenyl)Acetamide (C₁₇H₁₆BrNO₄)

  • Key Differences : Methoxy group at position 2 (vs. ethoxy in the target compound) and a 2-methylphenyl substituent on the acetamide nitrogen.
  • The 2-methylphenyl group may alter binding affinity due to increased hydrophobicity .

2-(5-Bromo-4-Formyl-2-Methoxyphenoxy)-N-(4-Methylphenyl)Acetamide (C₁₇H₁₆BrNO₄)

  • Key Differences : 4-methylphenyl substituent instead of benzyl.
  • Impact : The para-methyl group on the phenyl ring could enhance metabolic stability but reduce π-π stacking interactions in protein binding compared to the benzyl group .

2-(5-Bromo-4-Formyl-2-Methoxyphenoxy)-N-(2-Phenylethyl)Acetamide (C₁₈H₁₈BrNO₄)

  • Key Differences : Phenylethyl chain replaces the benzyl group.
  • Impact : The extended alkyl chain increases molecular flexibility and lipophilicity, which may affect membrane permeability and pharmacokinetics .

Halogenation and Electronic Effects

N-Benzyl-2-(2,4-Dichlorophenoxy)Acetamide (C₁₅H₁₃Cl₂NO₂)

  • Key Differences : Dichloro substitution instead of bromo-ethoxy-formyl.
  • The absence of a formyl group limits its utility in condensation reactions .

N-Benzyl-2-(5-{4-[2-(Morpholin-4-yl)Ethoxy]Phenyl}Pyridin-2-yl)Acetamide (Tirbanibulin, C₂₆H₂₉N₃O₃)

  • Key Differences: Pyridinyl core with morpholinoethoxy substituents.
  • Impact : The pyridine ring and polar morpholine group enhance solubility and target kinase inhibition (e.g., Src kinase), leading to its clinical use in actinic keratosis .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) LogP* Key Pharmacological Notes
Target Compound 392.24 ~3.5 (est) Potential kinase inhibitor intermediate
2-(5-Bromo-4-formyl-2-methoxy)-N-(2-MePh) 378.22 ~3.2 Higher solubility due to methoxy
Tirbanibulin 443.53 ~2.8 Clinically approved for topical use
N-Benzyl-2-(2,4-Dichlorophenoxy)Acetamide 310.17 ~4.1 Limited bioactivity data

*Estimated using fragment-based methods.

Biological Activity

N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its structural features, which include a benzyl group, an acetamide linkage, and a phenoxy unit with bromine and ethoxy substituents. This article provides a comprehensive overview of the biological activity of this compound, drawing from various studies and findings.

The molecular formula of this compound is C₁₈H₁₈BrNO₄, with a molecular weight of 392.25 g/mol. Its structure features several functional groups that contribute to its potential biological activities:

  • Benzyl Group : Often associated with various pharmacological effects.
  • Amide Bond : Known for influencing the compound's stability and bioactivity.
  • Bromine Atom : Can enhance the lipophilicity and biological activity.
  • Ethoxy Group : May affect solubility and interaction with biological targets.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that allow for the construction of complex structures from simpler precursors. While specific biological activity data is scarce, compounds sharing structural features have demonstrated significant pharmacological properties.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into potential mechanisms and activities:

Compound NameStructural FeaturesBiological ActivityReference
5-Bromo-2-(4-methoxyphenoxy)acetamideSimilar acetamide structureAnticancer potential
N-Benzyl-N-(4-bromo)acetamideLacks phenolic structureAntiviral activity
2-Ethoxy-N-(phenethyl)acetamideEthoxy group presentAnticonvulsant effects

The unique combination of halogenation, ethoxylation, and phenolic functionalities in this compound may confer distinct biological activities compared to these similar compounds.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for future research. Potential mechanisms may include:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of critical enzymes such as RNA-dependent RNA polymerase (RdRp), which could be relevant for antiviral applications .
  • Cell Signaling Modulation : The compound may influence pathways involved in inflammation and cancer progression by modulating prostaglandin levels .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Bromination and ethoxy substitution on the phenolic ring, followed by formylation at the 4-position .
  • Step 2 : Coupling the modified phenol to an acetamide backbone via nucleophilic aromatic substitution or Mitsunobu reactions .
  • Step 3 : Benzyl group introduction via reductive amination or alkylation .
    • Purity Optimization : Use preparative HPLC or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity. Monitor by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS .

Q. How does the bromo-ethoxy-formyl substitution pattern influence the compound’s reactivity in cross-coupling reactions?

  • The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization (e.g., introducing aryl/heteroaryl groups) .
  • The 2-ethoxy group acts as an electron-donating substituent, stabilizing intermediates during nucleophilic aromatic substitutions .
  • The 4-formyl group allows for further derivatization (e.g., condensation with amines to form Schiff bases) .

Advanced Research Questions

Q. What structural insights can be gained from crystallographic analysis of this compound, and how does the SHELX software suite facilitate refinement?

  • Crystallography : X-ray diffraction reveals conformational flexibility in the benzyl-acetamide linkage and planarity of the phenoxy ring. Hydrogen bonding between the formyl group and acetamide oxygen stabilizes the structure .
  • SHELX Application : SHELXL refines anisotropic displacement parameters for non-hydrogen atoms, while SHELXE resolves phase problems in twinned crystals. Use TWIN and BASF commands for high-resolution data .

Q. How does This compound compare to KX2-391 in Src kinase inhibition, and what SAR trends explain differences in potency?

  • Activity Comparison : KX2-391 (a pyridine-based analog) shows nanomolar Src inhibition, while the target compound’s activity is likely attenuated due to the bulky phenoxy group reducing binding pocket compatibility .
  • SAR Trends :

  • Pyridine vs. Phenoxy : Pyridine enhances π-π stacking with kinase active sites.
  • Benzyl Substitution : Electron-withdrawing groups (e.g., bromo) improve solubility but may hinder hydrophobic interactions .

Q. What experimental strategies resolve contradictions in biological activity data across cell-based assays?

  • Contradiction Source : Variability in cell permeability or off-target effects.
  • Strategies :

  • Cellular Uptake Assays : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation .
  • Proteomics Profiling : Identify off-targets via affinity chromatography coupled with mass spectrometry .
  • Orthogonal Assays : Validate kinase inhibition with in vitro enzymatic assays (e.g., ADP-Glo™) .

Methodological Guidance

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Approach :

  • Docking : Use AutoDock Vina to model binding poses in CYP3A4/CYP2D6 active sites.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes .
    • Validation : Compare predicted metabolic sites (e.g., formyl oxidation) with <sup>14</sup>C radiolabeling experiments .

Q. What analytical techniques are critical for characterizing degradation products under accelerated stability conditions?

  • Techniques :

  • HPLC-DAD-ELSD : Track degradation kinetics (e.g., hydrolysis of the acetamide bond).
  • HRMS : Identify degradation products (e.g., de-brominated or oxidized species).
  • Solid-State NMR : Monitor crystallinity changes in stressed samples .

Comparative Analysis

Q. How does this compound’s bioactivity profile differ from structurally similar N-benzyl acetamides in antifungal screens?

  • Key Differences :

  • Phenoxy vs. Thiazole : Thiazole-containing analogs (e.g., derivatives) show broader antifungal spectra due to sulfur-mediated membrane disruption.
  • Formyl Group Impact : The 4-formyl group may reduce efficacy against Candida spp. by increasing polarity and reducing membrane penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide
Reactant of Route 2
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N-benzyl-2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide

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